Furfuryl 2-methyl-3-furyl disulfide Furfuryl 2-methyl-3-furyl disulfide Furfuryl 2-methyl-3-furyl disulfide, also known as (2-methylfuryl-3) furfuryl disulfide or 1-ethyltridecyl 2-furoate, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Furfuryl 2-methyl-3-furyl disulfide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, furfuryl 2-methyl-3-furyl disulfide is primarily located in the membrane (predicted from logP). Furfuryl 2-methyl-3-furyl disulfide has a meaty and sulfurous taste.
Brand Name: Vulcanchem
CAS No.: 109537-55-5
VCID: VC20794555
InChI: InChI=1S/C10H10O2S2/c1-8-10(4-6-11-8)14-13-7-9-3-2-5-12-9/h2-6H,7H2,1H3
SMILES: CC1=C(C=CO1)SSCC2=CC=CO2
Molecular Formula: C10H10O2S2
Molecular Weight: 226.3 g/mol

Furfuryl 2-methyl-3-furyl disulfide

CAS No.: 109537-55-5

Cat. No.: VC20794555

Molecular Formula: C10H10O2S2

Molecular Weight: 226.3 g/mol

* For research use only. Not for human or veterinary use.

Furfuryl 2-methyl-3-furyl disulfide - 109537-55-5

Specification

Description Furfuryl 2-methyl-3-furyl disulfide, also known as (2-methylfuryl-3) furfuryl disulfide or 1-ethyltridecyl 2-furoate, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Furfuryl 2-methyl-3-furyl disulfide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, furfuryl 2-methyl-3-furyl disulfide is primarily located in the membrane (predicted from logP). Furfuryl 2-methyl-3-furyl disulfide has a meaty and sulfurous taste.
CAS No. 109537-55-5
Molecular Formula C10H10O2S2
Molecular Weight 226.3 g/mol
IUPAC Name 3-(furan-2-ylmethyldisulfanyl)-2-methylfuran
Standard InChI InChI=1S/C10H10O2S2/c1-8-10(4-6-11-8)14-13-7-9-3-2-5-12-9/h2-6H,7H2,1H3
Standard InChI Key FVCZDGBJCOHRKY-UHFFFAOYSA-N
SMILES CC1=C(C=CO1)SSCC2=CC=CO2
Canonical SMILES CC1=C(C=CO1)SSCC2=CC=CO2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator